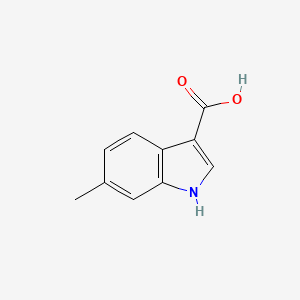

6-methyl-1H-indole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-7-8(10(12)13)5-11-9(7)4-6/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHZCIOPSFQASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593329 | |

| Record name | 6-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209920-43-4 | |

| Record name | 6-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-methyl-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-1H-indole-3-carboxylic acid, a derivative of the prevalent indole scaffold, represents a molecule of significant interest in the fields of medicinal chemistry and drug discovery. The indole nucleus is a common motif in a vast array of biologically active natural products and synthetic compounds. Substitution at various positions on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the core properties of this compound, including its chemical and physical characteristics, synthesis, and known biological context.

Core Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, a combination of data from suppliers and computational predictions allows for a summary of its basic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 209920-43-4 | Alchem Pharmtech[1], Sigma-Aldrich[2] |

| Molecular Formula | C₁₀H₉NO₂ | Chemrio[3] |

| Molecular Weight | 175.18 g/mol | Chemrio[3] |

| Boiling Point (Predicted) | 411.5 °C at 760 mmHg | chem960.com[4] |

| Density (Predicted) | 1.34 g/cm³ | chem960.com[4] |

| Flash Point (Predicted) | 202.7 °C | chem960.com[4] |

| LogP (Predicted) | 2.17 | chem960.com[4] |

| pKa (Predicted) | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

A plausible synthetic approach could start from 4-methylphenylhydrazine and a suitable pyruvate derivative, followed by cyclization to form the 6-methylindole core. Subsequent carboxylation would yield the desired product.

Hypothetical Synthetic Workflow:

Caption: Plausible synthetic route to this compound.

General Experimental Considerations for a Vilsmeier-Haack based Carboxylation:

-

Formylation: 6-Methylindole would be treated with a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the C3 position, yielding 6-methyl-1H-indole-3-carbaldehyde.

-

Oxidation: The resulting aldehyde would then be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or silver oxide.

-

Purification: The final product would be purified using standard techniques like recrystallization or column chromatography.

Spectral Data

While the full spectral data for this compound is not widely published, ¹H NMR data for its methyl ester, methyl 6-methyl-1H-indole-3-carboxylate (CAS 163083-65-6), is available and can provide valuable structural confirmation.[5] Analysis of this data would show characteristic peaks for the indole ring protons, the methyl group at the 6-position, the carboxylic acid proton (in the case of the free acid), and the methyl ester protons.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been detailed in the available scientific literature. However, the broader class of indole-3-carboxylic acid derivatives has been investigated for a range of biological effects. For instance, the parent compound, indole-3-carboxylic acid, is a metabolite of tryptophan and has been studied for its role in plant defense and its potential as an anticancer agent.[6]

Given the prevalence of the indole scaffold in pharmacologically active molecules, it is plausible that this compound could exhibit interesting biological properties. The methyl group at the 6-position can influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to unique activities compared to the unsubstituted parent compound. Further research is warranted to explore the biological profile of this specific derivative.

Logical Relationship for Biological Screening:

Caption: Potential areas for biological investigation of this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the realms of medicinal chemistry and drug development. While a complete experimental profile is not yet publicly available, this guide consolidates the existing information and provides a framework for future research. The synthesis of this compound is achievable through established indole chemistry, and its biological properties remain an open area for exploration. Further studies are necessary to fully elucidate its physicochemical characteristics, develop optimized synthetic protocols, and uncover any potential therapeutic applications.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. This compound | 209920-43-4 [sigmaaldrich.com]

- 3. 6-METHYLINDOLE-3-CARBOXYLIC ACID; this compound; 6-methyl-3-indolecarboxylic acid; 6-Methyl-indol-3-carbonsaeure | Chemrio [chemrio.com]

- 4. 209920-43-4(this compound) | Kuujia.com [kuujia.com]

- 5. benchchem.com [benchchem.com]

- 6. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-methyl-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 6-methyl-1H-indole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates a combination of data from closely related indole derivatives and predicted values from computational models. All data is presented with clear attribution to its source and nature (experimental or predicted) to ensure accuracy and utility for research and development purposes.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and assessment of its potential as a drug candidate. The following table summarizes the available data for the target compound and its parent compound, indole-3-carboxylic acid, for comparative purposes.

| Property | This compound | Indole-3-carboxylic acid | Data Type |

| Molecular Formula | C₁₀H₉NO₂ | C₉H₇NO₂ | - |

| Molecular Weight | 175.18 g/mol | 161.16 g/mol [1] | - |

| Melting Point | No experimental data available | 232-234 °C (dec.)[2] | Experimental |

| Boiling Point | Predicted: 389.0 ± 25.0 °C | No experimental data available | Predicted |

| pKa | Predicted: ~4-5 | Data available in IUPAC Digitized pKa Dataset[1] | Predicted / Experimental |

| LogP | Predicted: 2.36 | 1.99[1][3] | Predicted / Experimental |

| Solubility | No experimental data available | Soluble in 95% Ethanol: 50 mg/ml; also soluble in methanol.[2] | Experimental |

Note: Predicted values are derived from computational algorithms and should be used as estimations. Experimental validation is recommended. The pKa of carboxylic acids can generally be expected to be in the range of 4-5, and this is the basis for the prediction for the target compound.

Synthesis and Spectroscopic Analysis

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a widely used and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][5][6]

Experimental Protocol Outline (Fischer Indole Synthesis):

-

Hydrazone Formation: p-Tolylhydrazine is reacted with pyruvic acid in a suitable solvent, such as ethanol, to form the corresponding phenylhydrazone. This reaction is typically carried out at room temperature or with gentle heating.

-

Indolization: The formed hydrazone is then treated with an acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid, and heated. The reaction mixture is refluxed for a specified period to induce cyclization and formation of the indole ring.

-

Workup and Purification: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. However, spectral data for the closely related methyl ester, methyl 6-methyl-1H-indole-3-carboxylate , has been reported by a commercial supplier, though the data itself is not publicly accessible.[8] For reference, the typical spectral features of indole-3-carboxylic acids are described below.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the indole ring protons, the methyl group protons, the carboxylic acid proton (which may be broad and exchangeable), and the N-H proton of the indole ring.

-

¹³C NMR: Resonances for the carbon atoms of the indole ring, the methyl group, and the carboxylic acid carbonyl group.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (175.06 g/mol for the deprotonated species).

Potential Biological Activity and Signaling Pathway Involvement

While there is no specific information on the biological activity or signaling pathway involvement of this compound, many indole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[9][10] Derivatives of indole-3-carboxylic acid have been investigated as potential therapeutics. For instance, various derivatives have been synthesized and evaluated for their antibacterial and anthelmintic activities.[11]

Given the structural similarity to other biologically active indoles, it is plausible that this compound could interact with various biological targets. A hypothetical interaction could involve the inhibition of an enzyme or the modulation of a receptor.

This diagram illustrates a general mechanism where this compound binds to a target protein, inducing a conformational change that leads to the modulation of downstream signaling and ultimately a cellular response. The specific target and pathway would need to be determined through experimental studies.

Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted data and proposed synthetic and biological pathways are based on available scientific literature and computational models and have not been experimentally validated for this compound. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for Indole-3-carboxylic acid (HMDB0003320) [hmdb.ca]

- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 8. 1H-Indole-3-carboxylic acid, 6-Methyl-, Methyl ester(163083-65-6) 1H NMR [m.chemicalbook.com]

- 9. rjpn.org [rjpn.org]

- 10. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

6-methyl-1H-indole-3-carboxylic acid spectral data (NMR, IR, Mass Spec)

A Comprehensive Technical Guide to the Spectral Data of 6-methyl-1H-indole-3-carboxylic acid

This technical guide provides a detailed overview of the expected spectral data for this compound, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally related compounds, including indole-3-carboxylic acid and 6-methylindole. The information is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar indole derivatives.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton NMR) Spectral Data

The predicted ¹H NMR chemical shifts are presented for a standard solvent like DMSO-d₆. The indole NH proton's chemical shift is notably solvent-dependent.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (-NH) | ~11.5 | Broad Singlet | - |

| H2 | ~8.0 | Singlet | - |

| H4 | ~7.8 | Doublet | ~8.5 |

| H5 | ~7.0 | Doublet | ~8.5 |

| H7 | ~7.4 | Singlet | - |

| 6-CH₃ | ~2.4 | Singlet | - |

| -COOH | ~12.0 | Broad Singlet | - |

¹³C NMR (Carbon NMR) Spectral Data

The predicted ¹³C NMR chemical shifts are crucial for confirming the carbon framework of the molecule.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 |

| C3 | ~110 |

| C3a | ~128 |

| C4 | ~120 |

| C5 | ~122 |

| C6 | ~135 |

| C7 | ~112 |

| C7a | ~136 |

| 6-CH₃ | ~21 |

| -COOH | ~165 |

IR (Infrared) Spectral Data

The IR spectrum is characterized by the vibrations of the functional groups present in the molecule. Carboxylic acids typically exhibit a very broad O-H stretch due to hydrogen bonding.[1][2]

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| N-H (Indole) | Stretching | ~3400 | Medium |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Alkyl) | Stretching | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Strong |

| C=C (Aromatic) | Stretching | 1500-1600 | Medium-Strong |

| C-O | Stretching | 1210-1320 | Strong |

| O-H | Bending | 1395-1440 | Medium |

Mass Spectrometry (MS) Data

For mass spectrometry, the molecular ion peak (M⁺) and common fragmentation patterns are predicted. In electron ionization (EI) mass spectrometry, carboxylic acids can exhibit characteristic fragmentation patterns, including the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[3]

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Predicted [M]⁺ (m/z) | 175 |

| Key Fragment [M-OH]⁺ (m/z) | 158 |

| Key Fragment [M-COOH]⁺ (m/z) | 130 |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are standard procedures for the analysis of small organic molecules.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:[4]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The analysis is typically performed on a 400 or 500 MHz NMR spectrometer.[5]

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity through shimming.

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton resonances (e.g., 0-15 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse program.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

-

A higher number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

FT-IR Spectroscopy

A general procedure for obtaining an FT-IR spectrum is as follows:[6]

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum, plotted as absorbance or transmittance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry

A typical protocol for mass spectrometric analysis is outlined below:[7]

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like an indole carboxylic acid, LC-MS is often preferred.

-

Ionization: Electrospray ionization (ESI) is a common ionization technique for such molecules, which can be operated in either positive or negative ion mode. Electron Ionization (EI) can also be used, often with GC introduction, and typically provides more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to elucidate its structure by interpreting the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 6-methyl-1H-indole-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-methyl-1H-indole-3-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on providing a strong theoretical framework, qualitative solubility predictions, a detailed experimental protocol for solubility determination, and a relevant biological pathway where similar indole derivatives are active.

Introduction to this compound

This compound is a derivative of indole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. Indole derivatives are known to exhibit a wide range of biological activities, and modifications to the indole scaffold, such as the addition of a methyl group at the 6-position, can significantly influence their physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in drug discovery and development, chemical synthesis, and biological assays.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | Expected to be a solid at room temperature |

| pKa | Not available (as a carboxylic acid, it is expected to be acidic) |

| LogP | Not available (predicted to be higher than indole-3-carboxylic acid due to the methyl group) |

Qualitative Solubility Profile

Indole-3-carboxylic acid is known to be soluble in polar organic solvents such as ethanol and methanol. The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents, while the indole ring provides a degree of aromatic and nonpolar character. The addition of a methyl group at the 6-position is expected to slightly increase the lipophilicity of the molecule.

Expected Solubility:

-

High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar carboxylic acid group and the aromatic indole ring.

-

Good to Moderate Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, due to hydrogen bonding interactions.

-

Lower Solubility: In less polar solvents like acetone and ethyl acetate.

-

Poor to Insoluble: In nonpolar solvents such as chloroform, dichloromethane, toluene, and hexanes.

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, acetone, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is essential.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method (for non-volatile solutes and volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solute can be determined by the difference in weight.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (more accurate):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution (i.e., the solubility).

-

-

Visualization of a Relevant Signaling Pathway

While a specific signaling pathway for this compound is not documented, its parent compound, indole-3-carboxylic acid, has been investigated as an antagonist of the Angiotensin II Receptor Type 1 (AT1R).[1] The AT1R signaling pathway is a critical regulator of blood pressure and cardiovascular homeostasis.[2][3][4][5][6] An antagonist would block this pathway. Below is a diagram illustrating a simplified AT1R signaling cascade.

Caption: A simplified diagram of the AT1R signaling pathway, which can be antagonized by indole derivatives.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol described in section 4 can be visualized as follows:

Caption: A flowchart outlining the key steps for experimentally determining the solubility of the compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently limited in the public domain, this guide provides a robust framework for researchers. By understanding the qualitative solubility profile based on chemical principles and employing the detailed experimental protocol provided, scientists and drug development professionals can accurately determine the solubility of this compound in various solvents of interest. The included diagrams offer a visual representation of a relevant biological pathway and the experimental workflow, further aiding in the comprehension and application of this critical physicochemical property.

References

- 1. quora.com [quora.com]

- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Landscape of 6-Methyl-1H-indole-3-carboxylic Acid and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. Among its numerous derivatives, 6-methyl-1H-indole-3-carboxylic acid and its analogues have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the biological screening of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development endeavors.

Anticancer Activity

Derivatives of indole-3-carboxylic acid have demonstrated significant potential as anticancer agents, with activities observed against various cancer cell lines, including hematological and solid tumors.

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Activity Metric | Value | Reference |

| Indole-6-carboxylic acid ester of MMB (7f) | M9-ENL1 AML | EC50 | 720 nM | [1] |

| Compound 7j | Primary AML stem cells | EC50 | 0.33 - 1.0 µM | [1] |

| Methyl 1-(3′-indolylmethane)-indole-3-carboxylate (1) | Melanoma, Renal, Breast Cancers | - | Growth Inhibition | [2] |

| Methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate (2) | Melanoma, Renal, Breast Cancers | - | Growth Inhibition | [2] |

| Indole-3-carboxylic acid with Doxorubicin (DOX) | LS180 Colorectal Cancer | - | Enhanced DOX-induced senescence | [3] |

| 6- and 7-heterocyclyl-1H-indole derivatives (10a, 10b) | MCF-7 | IC50 | 150 - 350 nM | [4] |

Experimental Protocols

Anticancer Activity Assay (MTT Assay) [2][4]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, U87MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways

Antimicrobial and Antifungal Activity

A significant number of indole-3-carboxylic acid derivatives have been synthesized and evaluated for their efficacy against a broad spectrum of bacteria and fungi, demonstrating their potential as novel antimicrobial agents.

Quantitative Data: Antimicrobial and Antifungal Activity

| Compound Class/Derivative | Organism | Activity Metric | Value (µg/mL) | Reference |

| Indole-3-carboxamido-polyamine conjugates | S. aureus, MRSA, E. coli, P. aeruginosa, K. pneumoniae, A. baumannii, C. albicans, C. neoformans | MIC | 0.008 - 32 | [5] |

| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | MIC | 3.125 - 50 | [6] |

| 6-bromoindole (I) | Botrytis cinerea | EC50 | - | [7] |

| 3-Acyl-6-bromoindole derivatives (II, V) | Botrytis cinerea | - | Mycelial growth inhibition | [7] |

| Indole-3-carboxylic acid | Blumeria graminis | - | Antifungal activity | [8] |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c) | Pythium aphanidermatum | EC50 | 16.75 | [9] |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c) | Rhizoctonia solani | EC50 | 19.19 | [9] |

| 1H-Indole derivatives | Aspergillus niger, Candida albicans, Bacillus subtilis, Escherichia coli | MIC | 50, 100 | [10] |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Various phytopathogenic fungi | - | Moderate to excellent | [11] |

Experimental Protocols

Broth Microdilution Method for MIC Determination [5][6][10]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate with an appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mycelial Growth Inhibition Assay [7][9]

-

Media Preparation: Potato Dextrose Agar (PDA) is amended with different concentrations of the test compounds.

-

Inoculation: A mycelial plug from the edge of an actively growing fungal colony is placed in the center of the amended PDA plates.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate reaches the edge.

-

Measurement: The diameter of the fungal colony is measured.

-

Data Analysis: The percentage of mycelial growth inhibition is calculated, and the EC50 value (the concentration that inhibits 50% of mycelial growth) is determined.

Experimental Workflow

Antioxidant Activity

Several indole-3-carboxylic acid derivatives have been investigated for their antioxidant properties, demonstrating their capacity to scavenge free radicals and protect against oxidative stress.

Quantitative Data: Antioxidant Activity

| Compound/Derivative | Assay | Activity Metric | Value (µg/mL) | Reference |

| C-3 substituted indole derivative (11) | DPPH Scavenging | Scavenging Activity | 31% | [12] |

| C-3 substituted indole derivative (12) | DPPH Scavenging | Scavenging Activity | 38% | [12] |

| Indole-3-acetamides (1-24) | DPPH Radical Scavenging | IC50 | 0.81 ± 0.25 - 2.75 ± 0.03 µM | [13][14] |

| Indole-3-acetamides (1-24) | ABTS Radical Scavenging | IC50 | 0.35 ± 0.1 - 2.19 ± 0.08 µM | [13][14] |

| 6-isoprenylindole-3-carboxylic acid (SJ196) | ABTS Radical Scavenging | - | Concentration-dependent activity | [15] |

| 6-isoprenylindole-3-carboxylic acid (SJ196) | DPPH Radical Scavenging | - | Weaker activity | [15] |

| 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4-dimethoxyaniline (IVb) | DPPH Method | IC50 | 57.46 |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [13][14]

-

Reagent Preparation: A fresh solution of DPPH in methanol is prepared.

-

Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined. Ascorbic acid is often used as a positive control.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [13][14][15]

-

ABTS Radical Cation Generation: ABTS is reacted with potassium persulfate to generate the ABTS radical cation (ABTS•+), which is then diluted to a specific absorbance.

-

Reaction Mixture: Various concentrations of the test compounds are added to the ABTS•+ solution.

-

Incubation: The mixture is incubated at room temperature for a short period.

-

Absorbance Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).

-

Data Analysis: The percentage of scavenging is calculated, and the IC50 value is determined.

Signaling Pathways

Other Biological Activities

Derivatives of this compound have also been explored for other therapeutic applications, including antihypertensive and anti-inflammatory activities.

Antihypertensive Activity

Novel derivatives of indole-3-carboxylic acid have been identified as potent angiotensin II receptor 1 (AT1) antagonists, demonstrating significant antihypertensive effects in spontaneously hypertensive rats.[16] One study reported that oral administration of 10 mg/kg of a lead compound resulted in a maximum decrease in blood pressure of 48 mm Hg, with the effect lasting for 24 hours, outperforming the known drug losartan.[16]

This guide highlights the vast therapeutic potential of this compound and its derivatives. The presented data and protocols offer a valuable resource for researchers to build upon, fostering the development of new and effective treatments for a range of diseases. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full clinical potential.

References

- 1. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents [mdpi.com]

- 5. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola [mdpi.com]

- 8. Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antifungal activity and QSAR of some novel carboxylic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-methyl-1H-indole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific therapeutic targets of 6-methyl-1H-indole-3-carboxylic acid is limited in publicly available scientific literature. This guide, therefore, explores the potential therapeutic avenues for this molecule by examining the well-documented biological activities of the parent indole-3-carboxylic acid scaffold and its other substituted derivatives. The targets and pathways discussed herein represent promising areas for future investigation of this compound.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Indole-3-carboxylic acid and its derivatives have garnered significant attention for their therapeutic potential across various disease areas, including oncology, cardiovascular disease, and dermatology. The introduction of a methyl group at the 6-position of the indole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially altering its pharmacokinetic profile and target interactions. This technical guide summarizes the known therapeutic targets of closely related indole-3-carboxylic acid analogs, providing a foundation for the rational exploration of this compound as a novel therapeutic agent.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of related indole-3-carboxylic acid derivatives, the following therapeutic areas and molecular targets are proposed for this compound.

Oncology

The indole-3-carboxylic acid scaffold has been investigated for its anti-cancer properties, with derivatives showing activity against key cancer-related targets.

-

Bcl-2/Mcl-1 Dual Inhibition: Certain derivatives of indole-3-carboxylic acid have been designed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[2] Overexpression of these proteins is a common mechanism of resistance to chemotherapy. Dual inhibition can restore the apoptotic pathway in cancer cells. One such derivative, compound 17 from a study, exhibited potent binding affinity for both Bcl-2 and Mcl-1.[2]

-

Enhancement of Chemotherapy: The parent compound, indole-3-carboxylic acid, has been shown to enhance the anti-colorectal cancer potency of Doxorubicin by inducing cell senescence.[3] This suggests a potential role for this compound in combination therapies.

Quantitative Data on Indole-3-Carboxylic Acid Derivatives in Oncology

| Compound | Target(s) | Assay | Result | Reference |

| Compound 17 (derivative) | Bcl-2 | Binding Affinity (Ki) | 0.26 µM | [2] |

| Mcl-1 | Binding Affinity (Ki) | 72 nM | [2] | |

| Indole-3-carboxylic acid | Doxorubicin-induced senescence | Cell Proliferation Assay (LS180 cells) | Amplifies Doxorubicin-induced cell senescence at 0.01-0.64 µM | [3] |

Cardiovascular Disease

Derivatives of indole-3-carboxylic acid have been explored as antagonists of the angiotensin II receptor 1 (AT1), a key target in the management of hypertension.[4]

-

Angiotensin II Receptor 1 (AT1) Antagonism: Novel indole-3-carboxylic acid derivatives have demonstrated high nanomolar affinity for the AT1 receptor, comparable to the established drug losartan.[4] In vivo studies in spontaneously hypertensive rats showed a significant and prolonged reduction in blood pressure.[4]

Quantitative Data on Indole-3-Carboxylic Acid Derivatives in Hypertension

| Compound Class | Target | In Vivo Model | Key Finding | Reference |

| Novel indole-3-carboxylic acid derivatives | Angiotensin II Receptor 1 (AT1) | Spontaneously Hypertensive Rats | 48 mm Hg decrease in blood pressure with 10 mg/kg oral administration, lasting 24 hours. | [4] |

Hyperpigmentation Disorders

A prenylated derivative of indole-3-carboxylic acid has shown promise in the treatment of skin hyperpigmentation disorders.

-

Anti-Melanogenic Activity: 6-Isoprenylindole-3-carboxylic acid has been found to possess potent anti-melanogenic activity.[5] Its mechanism of action involves antioxidant effects and the suppression of the MAPK-MITF signaling pathway, which leads to reduced expression of melanogenic enzymes like tyrosinase.[5]

Experimental Data on 6-Isoprenylindole-3-carboxylic Acid in Melanogenesis

| Compound | Activity | Mechanism | Key Finding | Reference |

| 6-Isoprenylindole-3-carboxylic acid | Anti-melanogenic | Antioxidant, MAPK-MITF pathway suppression | Reduces intracellular and extracellular melanin content in B16F10 melanoma cells. | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of 6-Isoprenylindole-3-carboxylic Acid in Melanogenesis

Caption: Inhibition of ROS-mediated MAPK/MITF signaling by 6-isoprenylindole-3-carboxylic acid.

General Experimental Workflow for Target Identification

Caption: A generalized workflow for evaluating the therapeutic potential of a novel compound.

Detailed Experimental Protocols

The following are representative experimental protocols for assays used to characterize the activity of indole-3-carboxylic acid derivatives.

Radioligand Binding Assay for AT1 Receptor

-

Objective: To determine the binding affinity of a test compound for the angiotensin II receptor 1 (AT1).

-

Materials:

-

Membrane preparations from cells overexpressing the human AT1 receptor.

-

[125I]-Sar1,Ile8-Angiotensin II (radioligand).

-

Test compound (e.g., a derivative of indole-3-carboxylic acid).

-

Losartan (positive control).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membrane preparation with various concentrations of the test compound or control in the presence of a fixed concentration of the radioligand.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of a test compound on the proliferation of cancer cells.

-

Materials:

-

Cancer cell line (e.g., LS180 colorectal adenocarcinoma cells).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound.

-

Doxorubicin (if evaluating synergistic effects).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound, alone or in combination with another agent, for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is yet to be established, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in oncology, cardiovascular disease, and dermatology. Future research should focus on the synthesis and in vitro screening of this compound against a panel of targets, including Bcl-2 family proteins, the angiotensin II receptor, and key enzymes in the melanogenesis pathway. Positive hits in these initial screens would warrant further investigation through cell-based assays and in vivo disease models to fully elucidate the therapeutic potential of this compound. The addition of the 6-methyl group may confer unique properties that could lead to improved efficacy, selectivity, or pharmacokinetic profiles compared to the parent compound and its other derivatives.

References

- 1. Biomedical Importance of Indoles [mdpi.com]

- 2. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Preliminary Mechanistic Insights into 6-methyl-1H-indole-3-carboxylic Acid: A Review of Available Data

A comprehensive search of preliminary studies regarding the mechanism of action for 6-methyl-1H-indole-3-carboxylic acid reveals a current lack of specific research on this particular molecule. While the broader class of indole-3-carboxylic acid derivatives has been the subject of numerous investigations, demonstrating a wide range of biological activities, data directly pertaining to the 6-methyl analog is not presently available in the scientific literature. Consequently, the construction of a detailed technical guide with quantitative data, experimental protocols, and specific signaling pathways for this compound is not feasible at this time.

The indole-3-carboxylic acid scaffold is a well-recognized pharmacophore, and various derivatives have been synthesized and evaluated for a multitude of therapeutic targets. This suggests the potential for this compound to possess biological activity, though its specific mechanism remains unelucidated.

Biological Activities of Structurally Related Indole-3-Carboxylic Acid Derivatives

To provide a contextual framework, this section summarizes the observed mechanisms of action for structurally related indole-3-carboxylic acid derivatives. It is crucial to note that these findings are not directly transferable to this compound, as minor structural modifications, such as the addition of a methyl group at the 6-position, can significantly alter the pharmacological profile of a compound.

Angiotensin II Receptor 1 (AT1) Antagonism

Recent studies have focused on novel derivatives of indole-3-carboxylic acid as antagonists of the angiotensin II receptor 1 (AT1).[1] These compounds have shown a high nanomolar affinity for the AT1 subtype and have demonstrated the ability to lower blood pressure in in vivo models of hypertension.[1]

Hypothetical Experimental Workflow for Investigating the Mechanism of Action

Should preliminary studies on this compound be undertaken, a general experimental workflow could be proposed. This workflow would aim to identify the cellular targets and elucidate the signaling pathways modulated by the compound.

Caption: A generalized workflow for the elucidation of a novel compound's mechanism of action.

Conclusion

While the indole-3-carboxylic acid nucleus is a promising starting point for the development of new therapeutic agents, there is currently no publicly available scientific data on the preliminary mechanism of action of this compound. The diverse activities of its chemical relatives highlight the potential for this compound to be biologically active, but dedicated research, including initial screening and target identification studies, is required to determine its pharmacological profile. Without such studies, any discussion of its mechanism of action remains speculative. The scientific community awaits future research that may shed light on the therapeutic potential of this specific molecule.

References

A Technical Guide to the Synthesis of 6-methyl-1H-indole-3-carboxylic Acid: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-methyl-1H-indole-3-carboxylic acid, a valuable scaffold in medicinal chemistry and drug development. This document details the requisite starting materials, offers comparative data on reaction conditions and yields, and presents detailed experimental protocols for key synthetic methodologies. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations.

Introduction

The indole nucleus is a privileged structural motif found in a vast array of biologically active compounds. Specifically, substituted indole-3-carboxylic acids are crucial intermediates in the synthesis of various pharmaceuticals. This guide focuses on the preparation of this compound, outlining established synthetic strategies, including the Fischer, Reissert, Hemetsberger, and Japp-Klingemann reactions. Each method offers distinct advantages and requires specific starting materials, which are detailed herein.

Core Synthetic Pathways and Starting Materials

Several classical indole syntheses can be adapted to produce this compound. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound, such as an aldehyde or ketone.[1]

For the synthesis of this compound, the logical starting materials are 4-methylphenylhydrazine and pyruvic acid . The reaction proceeds through the formation of a 4-methylphenylhydrazone of pyruvic acid, which then undergoes cyclization under acidic conditions to yield the target molecule. A variety of Brønsted and Lewis acids can be employed as catalysts.[1]

Reissert Indole Synthesis

The Reissert indole synthesis provides a pathway to indole-2-carboxylic acids, which can be subsequently functionalized. The synthesis commences with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate in the presence of a base.[2][3]

To obtain a 6-methyl substituted indole, the starting material would be 4-methyl-2-nitrotoluene . This is condensed with diethyl oxalate using a strong base like potassium ethoxide. The resulting ethyl o-nitrophenylpyruvate derivative then undergoes a reductive cyclization, typically with zinc in acetic acid, to afford the indole-2-carboxylic acid.[2][3] While this method primarily yields the 2-carboxylic acid isomer, it is a viable route to the indole core which could potentially be further modified.

Hemetsberger Indole Synthesis

The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. To achieve the 6-methyl substitution pattern, the synthesis would begin with 4-methylbenzaldehyde . This aldehyde is subjected to a Knoevenagel condensation with ethyl azidoacetate in the presence of a base like sodium ethoxide to form the corresponding ethyl α-azido-β-(4-methylphenyl)acrylate. Subsequent thermolysis of this intermediate leads to the formation of ethyl 6-methyl-1H-indole-2-carboxylate, which can then be hydrolyzed to the carboxylic acid.

Japp-Klingemann Reaction followed by Fischer Indole Synthesis

The synthesis would start with the diazotization of 4-methylaniline (p-toluidine) to form the corresponding diazonium salt. This salt is then reacted with a β-keto-ester, such as ethyl 2-methylacetoacetate , in a Japp-Klingemann reaction. The resulting hydrazone can then be subjected to Fischer indole cyclization conditions to yield the ethyl ester of 6-methyl-1H-indole-2-carboxylic acid, followed by hydrolysis to the desired 3-carboxylic acid.[4]

Summary of Starting Materials and Reaction Parameters

The following table summarizes the key starting materials, reagents, and typical reaction conditions for the synthesis of this compound and its precursors via the discussed methodologies.

| Synthesis Method | Primary Starting Material 1 | Primary Starting Material 2 | Key Reagents/Catalysts | Typical Solvent(s) | Typical Conditions | Product | Reported Yield |

| Fischer Indole | 4-Methylphenylhydrazine | Pyruvic acid | H₂SO₄, HCl, ZnCl₂, PPA | Ethanol, Acetic Acid | Reflux | This compound | Varies |

| Reissert | 4-Methyl-2-nitrotoluene | Diethyl oxalate | Potassium ethoxide, Zinc, Acetic acid | Ethanol, Ether | Base condensation, then reductive cyclization | 6-Methyl-1H-indole-2-carboxylic acid | Varies |

| Hemetsberger | 4-Methylbenzaldehyde | Ethyl azidoacetate | Sodium ethoxide | Ethanol, Toluene | Knoevenagel condensation, then thermolysis | Ethyl 6-methyl-1H-indole-2-carboxylate | >70% (general) |

| Japp-Klingemann | 4-Methylaniline | Ethyl 2-methylacetoacetate | NaNO₂, HCl, NaOH | Water, Ethanol | Diazotization, then coupling | Intermediate Hydrazone | Good |

Experimental Protocols

General Protocol for Fischer Indole Synthesis of this compound

Materials:

-

4-Methylphenylhydrazine hydrochloride

-

Pyruvic acid

-

Concentrated Sulfuric Acid (or Polyphosphoric Acid)

-

Ethanol (or Glacial Acetic Acid)

-

Sodium Hydroxide solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation (optional isolation): In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride in a suitable solvent such as ethanol or a mixture of ethanol and water. Add an equimolar amount of pyruvic acid. The mixture may be stirred at room temperature or gently warmed to facilitate the formation of the 4-methylphenylhydrazone of pyruvic acid. The hydrazone may precipitate and can be isolated by filtration, or used directly in the next step.

-

Cyclization: To the hydrazone (either isolated or generated in situ), cautiously add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) while cooling the reaction vessel in an ice bath. The amount of acid can vary, and optimization may be required. After the addition, the reaction mixture is heated to reflux for a period of 1 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution, until a pH of 7-8 is reached. This may cause the product to precipitate.

-

Extraction and Purification: The aqueous mixture is extracted several times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Caption: Fischer Indole Synthesis of this compound.

Caption: Reissert Synthesis of 6-methyl-1H-indole-2-carboxylic Acid.

Conclusion

The synthesis of this compound can be approached through several well-established methodologies. The Fischer indole synthesis represents a direct and versatile route, while the Reissert and Hemetsberger syntheses offer alternative pathways that may be advantageous depending on the availability of specific precursors. The Japp-Klingemann reaction provides a reliable method for preparing the necessary hydrazone intermediates for the Fischer synthesis. This guide serves as a foundational resource for researchers, enabling them to select the most appropriate synthetic strategy and providing a framework for the development of detailed experimental procedures. Further optimization of reaction conditions is encouraged to achieve the best possible yields and purity for the desired product.

References

Theoretical Exploration of 6-methyl-1H-indole-3-carboxylic acid: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on 6-methyl-1H-indole-3-carboxylic acid, a significant heterocyclic compound with potential applications in medicinal chemistry. Due to a scarcity of direct theoretical studies on this specific molecule, this document establishes a foundational understanding by leveraging in-depth computational analyses of the parent compound, indole-3-carboxylic acid (I3CA). The guide details the predicted effects of the 6-methyl substituent on the electronic and structural properties of the indole scaffold. This paper summarizes key quantitative data, outlines detailed experimental protocols for computational analysis, and presents visual representations of molecular structures and computational workflows. The insights provided herein are intended to facilitate further research and development of indole-based therapeutic agents.

Introduction

Indole-3-carboxylic acid and its derivatives are a class of compounds that have garnered significant interest in the field of drug discovery due to their wide range of biological activities. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of a methyl group at the 6-position of the indole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural, electronic, and spectroscopic properties of molecules. These methods allow for the prediction of molecular geometries, vibrational frequencies, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding chemical reactivity and potential biological interactions. This guide will focus on the theoretical characterization of this compound, drawing upon established computational data for the parent indole-3-carboxylic acid.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a bicyclic indole core, with a carboxylic acid group attached to the C3 position of the pyrrole ring and a methyl group at the C6 position of the benzene ring.

Predicted Effects of 6-Methyl Substitution

The introduction of a methyl group at the 6-position is expected to induce several changes in the molecular properties of indole-3-carboxylic acid:

-

Electronic Effects: The methyl group is an electron-donating group through an inductive effect (+I). This is predicted to increase the electron density of the benzene ring, potentially influencing the molecule's reactivity and interaction with biological targets.

-

Steric Effects: The methyl group introduces a modest steric bulk, which could affect the planarity of the indole ring and influence how the molecule fits into a protein binding pocket.

-

Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Computational Analysis

Computational studies on indole-3-carboxylic acid have provided valuable insights into its molecular properties. These studies typically employ Density Functional Theory (DFT) for geometry optimization and calculation of various molecular descriptors.

Quantitative Data from Theoretical Studies on Indole-3-Carboxylic Acid

The following tables summarize key quantitative data obtained from theoretical studies on the parent molecule, indole-3-carboxylic acid. These values serve as a baseline for understanding the properties of its 6-methyl derivative.

Table 1: Calculated Geometrical Parameters of Indole-3-Carboxylic Acid

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.213 | O-C-O |

| C-O | 1.350 | C2-C3-C(O) |

| N-H | 1.014 | |

| C2-C3 | 1.380 | |

| C8-C9 | 1.400 |

Data is based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Calculated Vibrational Frequencies of Indole-3-Carboxylic Acid

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(O-H) | 3500-3300 | O-H stretching |

| ν(N-H) | 3400-3300 | N-H stretching |

| ν(C=O) | ~1695 | C=O stretching of the carboxylic acid |

| ν(C=C) | 1600-1450 | Aromatic C=C stretching |

Calculated wavenumbers show good agreement with experimental data.[1]

Table 3: Frontier Molecular Orbital Energies of Indole-3-Carboxylic Acid

| Parameter | Energy (eV) |

| HOMO | -6.20 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 4.70 |

The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Experimental Protocols for Theoretical Studies

The following section details the typical computational methodologies employed in the theoretical analysis of indole-3-carboxylic acid and its derivatives.

Geometry Optimization and Vibrational Frequency Analysis

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

The initial molecular structure of this compound is drawn using a molecular editor and saved in a suitable format.

-

A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

-

A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis

-

Software: Gaussian 09 or similar.

-

Method: DFT/B3LYP/6-311++G(d,p) using the optimized geometry.

-

Procedure:

-

Following the geometry optimization, a single-point energy calculation is performed.

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file.

-

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is calculated.

-

Molecular Docking

Molecular docking studies are employed to predict the binding orientation and affinity of a ligand to a protein target.

-

Software: AutoDock, Glide, or similar molecular docking software.

-

Procedure:

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

-

Docking Simulation: The docking software is used to explore possible binding poses of the ligand within the active site of the protein. A scoring function is used to rank the different poses, with lower scores generally indicating a more favorable binding interaction.

-

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Computational Workflow

Caption: A typical workflow for the theoretical analysis of a small molecule.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational approaches for studying this compound. By leveraging data from the parent compound, indole-3-carboxylic acid, we have established a baseline for its structural, vibrational, and electronic properties. The detailed computational protocols and visualizations presented herein offer a roadmap for researchers to conduct further in-silico investigations. Such theoretical studies are invaluable for guiding the synthesis and experimental evaluation of novel indole derivatives, ultimately accelerating the drug discovery and development process. Future work should focus on performing direct DFT and molecular docking studies on this compound to validate the predictions made in this guide and to further explore its therapeutic potential.

References

Methodological & Application

Application Note: Synthesis of 6-methyl-1H-indole-3-carboxylic acid

Introduction

6-methyl-1H-indole-3-carboxylic acid is a valuable heterocyclic compound belonging to the indole family. Indole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. This application note provides a detailed protocol for the synthesis of this compound via the Fischer indole synthesis, a reliable and widely used method for preparing substituted indoles. The procedure involves the reaction of 4-methylphenylhydrazine with pyruvic acid in the presence of an acid catalyst.

Reaction Scheme

The synthesis proceeds in two main stages, which can be performed as a one-pot reaction:

-

Hydrazone Formation: Reaction of 4-methylphenylhydrazine with pyruvic acid to form the corresponding p-tolylhydrazone intermediate.

-

Indolization: Acid-catalyzed intramolecular cyclization of the hydrazone to yield this compound with the elimination of ammonia.[1][2]

Overall Reaction: (4-Methylphenyl)hydrazine + Pyruvic Acid → this compound + NH₃ + H₂O

Materials and Methods

Reagents and Chemicals

| Reagent | Formula | Molar Mass ( g/mol ) | Grade |

| 4-Methylphenylhydrazine hydrochloride | C₇H₁₁ClN₂ | 158.63 | Reagent |

| Pyruvic acid | C₃H₄O₃ | 88.06 | Reagent |

| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | Reagent |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous |

| Sodium hydroxide | NaOH | 40.00 | Reagent |

| Hydrochloric acid | HCl | 36.46 | Concentrated |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Reagent |

| Hexane | C₆H₁₄ | 86.18 | Reagent |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Reagent |

Experimental Protocol

1. Formation of the Hydrazone and Cyclization (One-Pot Procedure)

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-methylphenylhydrazine hydrochloride (15.86 g, 0.1 mol) and ethanol (100 mL).

-

Stir the mixture to obtain a suspension.

-

In a separate beaker, dissolve pyruvic acid (8.81 g, 0.1 mol) in ethanol (20 mL).

-

Add the pyruvic acid solution dropwise to the stirred suspension of 4-methylphenylhydrazine hydrochloride over a period of 30 minutes at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure the formation of the p-tolylhydrazone intermediate.

-

Allow the reaction mixture to cool to approximately 50-60 °C.

-

Slowly and carefully add polyphosphoric acid (approx. 80 g) to the reaction mixture. Caution: The addition is exothermic.

-

Heat the resulting mixture to 90-100 °C and maintain this temperature with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

2. Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture onto crushed ice (approx. 400 g) with stirring.

-

The crude product will precipitate out of the solution.

-

Neutralize the aqueous mixture by the slow addition of a 10 M sodium hydroxide solution until the pH is approximately 2-3.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be further purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol, treat with activated charcoal if necessary, and filter while hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Results

The table below summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Expected Value |

| Yield | 65-75% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 208-212 °C |

| Molecular Formula | C₁₀H₉NO₂ |

| Molar Mass | 175.18 g/mol |

Visualizations

Diagram of the Fischer Indole Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of the Fischer Indole Synthesis

Caption: Key steps in the Fischer indole synthesis mechanism.

References

Synthesis of 6-methyl-1H-indole-3-carboxylic Acid: A Detailed Protocol for Researchers

Application Note & Protocol

For Immediate Release

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 6-methyl-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Fischer indole synthesis, a reliable and widely used method for the preparation of indole derivatives. This protocol is intended for researchers, scientists, and professionals in the field of drug development.